molecular formula C13H10N6OS B2874995 N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251551-37-7

N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No. B2874995
CAS RN: 1251551-37-7
M. Wt: 298.32
InChI Key: CTOATEGEYLBYFU-UHFFFAOYSA-N
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Description

N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as PPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPT belongs to the class of thiazole derivatives and has been shown to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In

Mechanism Of Action

The mechanism of action of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is not fully understood. However, it has been proposed that N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide exerts its biological activities by targeting various cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC6, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of the hepatitis C virus. Moreover, N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been shown to modulate the expression of certain genes involved in cancer progression and immune response.

Advantages And Limitations For Lab Experiments

N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide also has some limitations. It is not very water-soluble, which can limit its use in certain experiments. Moreover, N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.

Future Directions

There are several future directions for the research on N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide. First, further studies are needed to elucidate the mechanism of action of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide and its targets in various cellular signaling pathways. Second, more studies are needed to evaluate the safety and efficacy of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide in animal models and clinical trials. Third, the potential of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections, should be explored further. Fourth, the development of more water-soluble derivatives of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide could expand its use in various experiments. Finally, the use of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide as a tool for chemical biology research, such as chemical genetics and target identification, should be investigated further.
Conclusion
In conclusion, N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a synthetic compound that exhibits promising biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The synthesis method of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the reaction of 2-amino-pyrimidine-4-carboxylic acid with thionyl chloride, followed by the addition of 3-aminopyridine and 2-mercaptobenzothiazole. N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide could lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the reaction of 2-amino-pyrimidine-4-carboxylic acid with thionyl chloride, followed by the addition of 3-aminopyridine and 2-mercaptobenzothiazole. The resulting compound is then purified by column chromatography to obtain N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide in high yield and purity.

Scientific Research Applications

N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been reported to exhibit anti-viral properties by inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

N-pyridin-3-yl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N6OS/c20-11(17-9-3-1-4-14-7-9)10-8-21-13(18-10)19-12-15-5-2-6-16-12/h1-8H,(H,17,20)(H,15,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOATEGEYLBYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

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